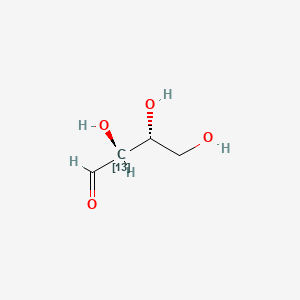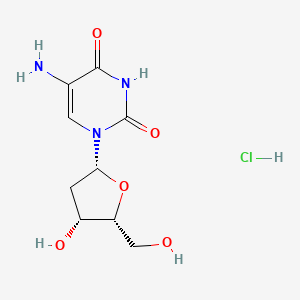
D-Sorbitol-13C6,d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Sorbitol-13C6,d8 is a labeled form of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it a valuable tool in various scientific research applications. The labeling allows for precise tracking and analysis in metabolic studies, pharmacokinetics, and other biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from glucose labeled with carbon-13, the reduction of glucose to sorbitol can be performed using catalytic hydrogenation. Deuterium can be introduced by using deuterated reagents or solvents during the reduction process.
Biological Methods: Utilizing microorganisms that can metabolize labeled glucose to produce labeled sorbitol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled glucose, which is then chemically reduced to sorbitol.
Catalytic Hydrogenation: Employing catalysts such as nickel or platinum in the presence of deuterated hydrogen gas to achieve the desired labeling.
化学反应分析
Types of Reactions: D-Sorbitol-13C6,d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sorbose or other oxidized derivatives using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Further reduction to produce hexitol derivatives.
Substitution: Reactions with halogens or other substituents to form halogenated sorbitol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Catalytic hydrogenation using nickel or platinum catalysts.
Substituting Agents: Halogens like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation Products: Sorbose, glucaric acid.
Reduction Products: Hexitol derivatives.
Substitution Products: Halogenated sorbitol derivatives.
科学研究应用
D-Sorbitol-13C6,d8 is widely used in scientific research due to its labeled isotopes. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Studying metabolic processes and pathways in living organisms.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the production of labeled compounds for research and development.
作用机制
The mechanism of action of D-Sorbitol-13C6,d8 involves its metabolism and incorporation into various biochemical pathways. The labeled isotopes allow for precise tracking of the compound through these pathways, providing insights into metabolic processes and drug interactions. The molecular targets include enzymes involved in sugar metabolism, such as sorbitol dehydrogenase and aldose reductase.
相似化合物的比较
D-Sorbitol: The non-labeled form of the compound.
D-Glucitol-13C6: Labeled with carbon-13 but not deuterium.
D-Sorbitol-d8: Labeled with deuterium but not carbon-13.
Uniqueness: D-Sorbitol-13C6,d8 is unique due to its dual labeling with both carbon-13 and deuterium This dual labeling provides enhanced tracking capabilities in metabolic studies compared to compounds labeled with only one isotope
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChI 键 |
FBPFZTCFMRRESA-SVJKINHYSA-N |
手性 SMILES |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


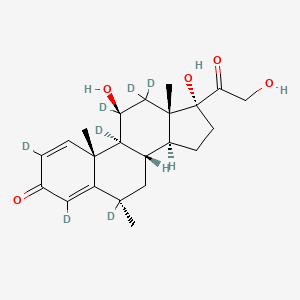
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
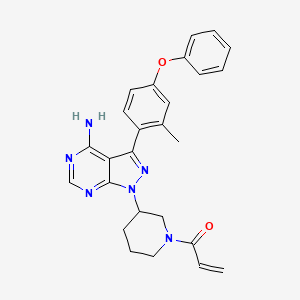
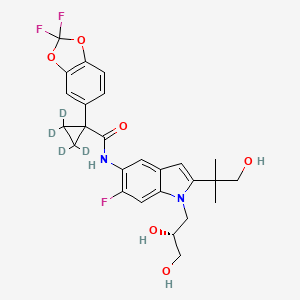
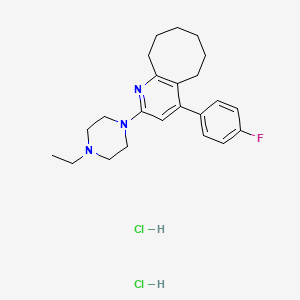

![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)


